molecular formula C30H34ClF3N6O3S B1672991 JNJ 10329670 CAS No. 400797-24-2

JNJ 10329670

Cat. No.: B1672991
CAS No.: 400797-24-2
M. Wt: 651.1 g/mol
InChI Key: NVAHQQYCEWEDKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of JNJ-10329670 involves several steps, including the preparation of intermediate compounds and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving various reagents and catalysts . Industrial production methods for JNJ-10329670 are also proprietary and involve large-scale synthesis techniques to ensure high purity and yield .

Chemical Reactions Analysis

JNJ-10329670 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: JNJ-10329670 can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

JNJ-10329670 has several scientific research applications, including:

Mechanism of Action

JNJ-10329670 exerts its effects by selectively inhibiting cathepsin S, a key enzyme involved in the degradation of the class II-associated invariant chain. This inhibition blocks the proteolysis of the invariant chain, preventing the effective antigen loading of class II molecules. The compound is highly selective for human cathepsin S and is much less active against the mouse, dog, monkey, and bovine enzymes . This selectivity makes JNJ-10329670 an excellent tool for exploring the role of cathepsin S in human systems .

Comparison with Similar Compounds

JNJ-10329670 is unique due to its high potency, selectivity, and noncovalent inhibition of cathepsin S. Similar compounds include:

Properties

CAS No.

400797-24-2

Molecular Formula

C30H34ClF3N6O3S

Molecular Weight

651.1 g/mol

IUPAC Name

5-chloro-1-methyl-3-[1-[3-[5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-1-yl]propyl]piperidin-4-yl]benzimidazol-2-one

InChI

InChI=1S/C30H34ClF3N6O3S/c1-36-26-9-8-22(31)18-27(26)40(29(36)41)23-10-15-37(16-11-23)13-3-14-39-25-12-17-38(44(2,42)43)19-24(25)28(35-39)20-4-6-21(7-5-20)30(32,33)34/h4-9,18,23H,3,10-17,19H2,1-2H3

InChI Key

NVAHQQYCEWEDKM-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)Cl)N(C1=O)C3CCN(CC3)CCCN4C5=C(CN(CC5)S(=O)(=O)C)C(=N4)C6=CC=C(C=C6)C(F)(F)F

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)N(C1=O)C3CCN(CC3)CCCN4C5=C(CN(CC5)S(=O)(=O)C)C(=N4)C6=CC=C(C=C6)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JNJ-10329670;  JNJ 10329670;  JNJ10329670.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JNJ 10329670
Reactant of Route 2
Reactant of Route 2
JNJ 10329670
Reactant of Route 3
JNJ 10329670
Reactant of Route 4
JNJ 10329670
Reactant of Route 5
Reactant of Route 5
JNJ 10329670
Reactant of Route 6
Reactant of Route 6
JNJ 10329670

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.